3-Nitro-4-(trifluoromethyl)piperidine
Description
3-Nitro-4-(trifluoromethyl)piperidine is a synthetic piperidine derivative featuring a nitro (-NO₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 4 of the six-membered saturated amine ring. Piperidine scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activity modulation . The nitro and trifluoromethyl substituents confer distinct electronic and steric properties: the nitro group is strongly electron-withdrawing, while -CF₃ enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H9F3N2O2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3-nitro-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)4-1-2-10-3-5(4)11(12)13/h4-5,10H,1-3H2 |
InChI Key |
MSPXIMIRWLDQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Amino-3-(trifluoromethyl)aniline Derivatives
A key precursor to 3-nitro-4-(trifluoromethyl)piperidine is 4-nitro-3-trifluoromethylaniline, which can be synthesized via nitration of m-(trifluoromethyl)acetanilide derivatives. The process involves three main steps as follows:
| Step | Reagents/Conditions | Description | Temperature Range | Remarks |
|---|---|---|---|---|
| 1 | m-(trifluoromethyl)aniline + acetyl chloride in aprotic solvent (toluene, hexanaphthene, chlorobenzene) | Acetylation to form m-trifluoromethyl acetanilide | 35–60 °C (preferred 50–55 °C) | Protects amine group for selective nitration |
| 2 | Concentrated nitric acid | Nitration of m-trifluoromethyl acetanilide to 4-nitro-3-trifluoromethyl acetanilide | 35–80 °C (preferred 60–65 °C) | Controlled nitration to reduce positional isomers |
| 3 | Potassium carbonate in ethanol | Deprotection (removal of acetyl group) to yield 4-nitro-3-trifluoromethylaniline | 30–90 °C (preferred 60–80 °C) | Final product isolation |
This method is industrially favored due to high yields, reduced waste, and ease of purification.
Formation of Piperidine Ring and Introduction of Nitro and Trifluoromethyl Groups
While the above method focuses on the aromatic amine precursor, the piperidine ring can be introduced or modified through nucleophilic substitution or hydrogenation steps. For example, nucleophilic attack of piperidine on activated intermediates such as isothiocyanates derived from trifluoromethyl-substituted nitrobenzoic acids has been reported:
- Starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, treatment with thionyl chloride and ammonium thiocyanate forms 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate.
- Nucleophilic attack by piperidine nitrogen on this intermediate leads to either benzothiazinone derivatives or side products depending on the site of attack.
- This pathway illustrates the complexity of controlling regioselectivity in the synthesis.
Hydrogenation and Amide Coupling Approaches
Further functionalization can be achieved by hydrogenation of nitro groups to amines followed by amide coupling reactions to introduce additional substituents or to modify the piperidine ring environment. For example, a series of nitro-substituted benzoic acid derivatives were converted to amino derivatives by palladium-catalyzed hydrogenation, then reacted with acyl chlorides to form amides:
- Nitro compounds (e.g., 3-nitro-4-(trifluoromethyl)benzoic acid derivatives) undergo catalytic hydrogenation to corresponding amines.
- Amine intermediates are then coupled with acyl chlorides (e.g., propanoyl chloride) to afford amide products.
- This method allows diversification of the piperidine derivatives and fine-tuning of biological activity.
Comparative Data Table of Key Synthetic Steps
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | m-(trifluoromethyl)aniline | Acetyl chloride, toluene, 50–55 °C | m-trifluoromethyl acetanilide | High (>85%) | Protects amine for nitration |
| Nitration | m-trifluoromethyl acetanilide | Concentrated HNO3, 60–65 °C | 4-nitro-3-trifluoromethyl acetanilide | Moderate to high (70–90%) | Selective nitration |
| Deprotection | 4-nitro-3-trifluoromethyl acetanilide | K2CO3 in ethanol, 60–80 °C | 4-nitro-3-trifluoromethylaniline | High (>85%) | Removes acetyl group |
| Nucleophilic substitution | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | Piperidine, room temp | Piperidine adducts | Variable | Regioselectivity challenges |
| Hydrogenation | Nitro-substituted benzoic acid derivatives | Pd/C, H2 | Amino derivatives | High (>90%) | Prepares amines for coupling |
| Amide coupling | Amino derivatives | Acyl chloride, base | Amide products | Moderate to high | Diversifies piperidine derivatives |
Research Findings and Observations
- The acetylation-nitration-deprotection sequence provides a robust and scalable route to 4-nitro-3-trifluoromethylaniline, a key intermediate for further functionalization.
- Nucleophilic substitution of piperidine on activated intermediates derived from trifluoromethyl-substituted nitrobenzoic acids results in mixtures of products depending on the site of attack, requiring careful reaction control.
- Palladium-catalyzed hydrogenation is an effective method for reducing nitro groups to amines, enabling subsequent amide coupling to diversify the compound library.
- The synthetic routes allow for structural modifications that can influence biological activities, such as anti-HCV or anti-mycobacterial effects, though specific activity of this compound itself requires further evaluation.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-4-(trifluoromethyl)piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
3-Methyl-4-nitropyridine ()
- Structure : Pyridine ring (aromatic, unsaturated) with methyl (-CH₃) at position 3 and nitro at position 3.
- Key Differences: Ring Saturation: Piperidine (saturated) vs. pyridine (aromatic) affects basicity and conformational flexibility. Piperidine’s amine group is more basic (pKa ~11) compared to pyridine’s weak basicity (pKa ~5).
1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine ()
- Structure : Combines a nitro-pyridinyl moiety and a trifluoromethylphenyl-pyrazole linked to piperidine.
- Biological Relevance: Such hybrid structures are common in kinase inhibitors or CNS-targeting agents, where the trifluoromethyl group improves blood-brain barrier penetration .
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol ()
- Structure : Pyridine ring with nitro at position 3, -CF₃ at position 6, and hydroxyl (-OH) groups at positions 2 and 4.
- Key Differences :
- Polarity : Diol groups increase hydrophilicity (logP ~1.2) compared to 3-Nitro-4-(trifluoromethyl)piperidine (estimated logP ~2.5).
- Reactivity : Hydroxyl groups enable hydrogen bonding and derivatization (e.g., esterification), whereas the piperidine analog’s saturated ring favors nucleophilic substitutions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~224.1 | ~2.5 | Low (<1) | -NO₂, -CF₃ |
| 3-Methyl-4-nitropyridine | ~138.1 | ~1.8 | Moderate (~10) | -NO₂, -CH₃ |
| 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol | ~268.1 | ~1.2 | High (>50) | -NO₂, -CF₃, -OH |
Note: Data inferred from structural analogs in , and 6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
